CR-6086 sodium
Description
Historical Context of Prostaglandin (B15479496) E2 Receptor 4 Antagonism in Therapeutic Research
Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase-2 (COX-2) enzyme and is a key mediator in processes such as inflammation, pain, and cancer. benthamscience.comnih.gov PGE2 exerts its wide-ranging effects through four distinct G-protein-coupled receptors: EP1, EP2, EP3, and EP4. nih.govmonvt.eu Historically, the therapeutic approach involved the use of non-steroidal anti-inflammatory drugs (NSAIDs) or selective COX-2 inhibitors to block PGE2 production entirely. nih.govnih.gov However, this broad inhibition can lead to significant side effects, which prompted a search for more targeted therapies. nih.govnih.gov
The focus thus shifted to selectively modulating individual EP receptors. The EP4 receptor, in particular, was identified as a primary mediator of PGE2-induced inflammation and sensitization of sensory neurons. monvt.eu It is commonly upregulated in the tumor microenvironment and plays a vital role in stimulating cell proliferation, invasion, and metastasis. benthamscience.comnih.gov Consequently, the development of selective EP4 receptor antagonists became a promising strategy for controlling inflammatory disorders and cancer, offering the potential for improved efficacy and reduced side effects compared to broader COX inhibitors. benthamscience.comnih.gov Early research into EP4 antagonists, such as CJ-042794 and others, demonstrated their potential in preclinical models of pain and inflammation, laying the groundwork for the development of more advanced compounds. nih.gov
Overview of CR-6086 Sodium as a Research Compound
This compound, or Vorbipiprant, is a novel, orally active, and selective EP4 receptor antagonist developed by Rottapharm Biotech. pharmaceutical-technology.comspringer.commedchemexpress.com It demonstrates high affinity for the human EP4 receptor and functions as a pure antagonist, inhibiting PGE2-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production. medkoo.comresearchgate.net This compound was developed to provide targeted anti-inflammatory and immunomodulatory effects, distinct from the more general activity of cyclooxygenase inhibitors. medkoo.comresearchgate.net
Preclinical research has highlighted the compound's potential. In studies using models of human immune cells, CR-6086 was shown to reduce the expression and release of key cytokines involved in rheumatoid arthritis (RA), such as IL-6, VEGF, IL-23, and IL-17. researchgate.netprobechem.com In animal models of collagen-induced arthritis, CR-6086 significantly improved multiple features of the disease, including severity, inflammation, and pain, proving to be more effective than the selective COX-2 inhibitor rofecoxib (B1684582) and at least as effective as the JAK inhibitor tofacitinib. researchgate.netmedchemexpress.com Furthermore, its potential in immuno-oncology has been investigated, with preclinical studies showing that CR-6086 can enhance the efficacy of PD-1 blockade in cancer models. aacrjournals.orgrottapharmbiotech.com These findings have supported its progression into clinical trials for conditions like rheumatoid arthritis and metastatic colorectal cancer. pharmaceutical-technology.comaacrjournals.orgspringer.com
| Property | Value | Source |
| Synonyms | CR-6086, Vorbipiprant | pharmaceutical-technology.commedkoo.com |
| IUPAC Name | (R)-4-(1-(6-(4-(trifluoromethyl)benzyl)-6-azaspiro[2.5]octane-5-carboxamido)cyclopropyl)benzoic acid | medkoo.com |
| Molecular Formula | C26H27F3N2O3 | invivochem.com |
| Molecular Weight | 472.50 g/mol | invivochem.com |
| Mechanism of Action | Selective Prostaglandin E2 Receptor 4 (EP4) antagonist | dcchemicals.comspringer.com |
| Ki (human EP4 receptor) | 16.6 nM | medkoo.comdcchemicals.comresearchgate.net |
| IC50 (cAMP production) | 22 nM | medkoo.comdcchemicals.comresearchgate.net |
Scope and Research Significance of EP4 Receptor Modulators
The significance of EP4 receptor modulators extends across multiple fields of medicine due to the receptor's widespread involvement in human physiology and disease. patsnap.com
Oncology : EP4 antagonists are a major focus in cancer research. The PGE2-EP4 signaling pathway is implicated in tumor growth, invasion, immune evasion, and metastasis. nih.govpatsnap.com Blocking the EP4 receptor can reduce tumor-associated inflammation and enhance the immune system's ability to attack cancer cells. patsnap.com This has led to clinical studies exploring EP4 antagonists, like CR-6086, in combination with immune checkpoint inhibitors for various cancers, including colorectal, lung, and breast cancer. aacrjournals.orgnih.gov
Inflammatory and Autoimmune Diseases : EP4 signaling is a key driver in inflammatory conditions like rheumatoid arthritis. researchgate.netmedchemexpress.com EP4 antagonists can suppress the production of pro-inflammatory cytokines and modulate T-cell function, offering a targeted disease-modifying anti-rheumatic drug (DMARD) potential. researchgate.netnih.gov
Cardiovascular Medicine : EP4 receptors play a role in regulating vascular tone and platelet aggregation. patsnap.com While EP4 agonists are being explored for managing hypertension by promoting vasodilation, antagonists could have roles in other vascular contexts. patsnap.comahajournals.org
Neuroprotection : There is growing interest in the role of EP4 modulators in neurodegenerative diseases. The receptor is expressed in the brain, and its activation has shown neuroprotective effects in models of Alzheimer's and Parkinson's diseases, suggesting a potential therapeutic avenue. patsnap.com
Properties
Molecular Formula |
C26H26F3N2NaO3 |
|---|---|
Molecular Weight |
494.49 |
IUPAC Name |
Sodium (R)-4-(1-(6-(4-(trifluoromethyl)benzyl)-6-azaspiro[2.5]octane-5-carboxamido)cyclopropyl)benzoate |
InChI |
InChI=1S/C26H27F3N2O3.Na/c27-26(28,29)20-5-1-17(2-6-20)16-31-14-13-24(9-10-24)15-21(31)22(32)30-25(11-12-25)19-7-3-18(4-8-19)23(33)34;/h1-8,21H,9-16H2,(H,30,32)(H,33,34);/q;+1/p-1/t21-;/m1./s1 |
InChI Key |
QFXKJKJULRUGNT-ZMBIFBSDSA-M |
SMILES |
O=C([O-])C1=CC=C(C2(NC([C@H](N(CC3=CC=C(C(F)(F)F)C=C3)CC4)CC54CC5)=O)CC2)C=C1.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CR-6086; CR 6086; CR6086; CR-6086 sodium; |
Origin of Product |
United States |
Molecular and Receptor Pharmacology of Cr 6086 Sodium
Characterization of EP4 Receptor Binding and Selectivity
The initial characterization of a novel compound involves determining its binding affinity and selectivity for its intended target. For CR-6086 sodium, these properties have been established through rigorous in vitro assays.
Radioligand Binding Assays and Affinity Determination (K_i values)
Radioligand binding assays are a fundamental tool for quantifying the interaction between a ligand and a receptor. In the case of this compound, these assays were performed using membranes from human embryonic kidney (HEK293) cells engineered to express the human EP4 receptor. researchgate.netnih.gov By competing with a radiolabeled form of PGE2, specifically [3H]PGE2, CR-6086 demonstrated a high affinity for the human EP4 receptor. researchgate.net The inhibition constant (K_i), a measure of binding affinity, was determined to be 16.6 nM. medkoo.comprobechem.comresearchgate.netnih.gov This low nanomolar value indicates a strong and specific interaction between CR-6086 and the EP4 receptor. researchgate.net
Table 1: EP4 Receptor Binding Affinity of this compound
| Compound | Receptor | Cell Line | K_i (nM) |
|---|---|---|---|
| This compound | Human EP4 | HEK293 | 16.6 medkoo.comprobechem.comresearchgate.netnih.gov |
Species-Specific Receptor Interactions
While comprehensive data on species-specific interactions of this compound are not extensively detailed in the provided search results, the available information confirms its high affinity for the human EP4 receptor. acrabstracts.org The compound has been studied in rodent models of arthritis, suggesting it effectively interacts with the EP4 receptor in these species as well. researchgate.netnih.govresearchgate.net Further research would be needed to quantify the binding affinities (K_i values) across different species to fully elucidate any species-specific variations in receptor interaction.
Functional Antagonism of EP4 Receptor Signaling
Beyond simple binding, the functional consequence of this compound's interaction with the EP4 receptor is crucial. As an antagonist, it is expected to inhibit the downstream signaling events typically triggered by the natural ligand, PGE2.
Inhibition of Cyclic Adenosine (B11128) Monophosphate (cAMP) Production
The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGE2, stimulates the production of cyclic adenosine monophosphate (cAMP). researchgate.netnih.gov CR-6086 acts as a pure antagonist, effectively blocking this PGE2-stimulated cAMP production. medkoo.comresearchgate.netnih.gov The potency of this antagonism is quantified by the half-maximal inhibitory concentration (IC50). In HEK293 cells expressing the human EP4 receptor, CR-6086 inhibited PGE2-stimulated cAMP production with an IC50 of 22 nM. medkoo.comprobechem.comresearchgate.netnih.govacrabstracts.org In a more physiologically relevant cell type, human THP-1 cells differentiated into macrophages, the IC50 was found to be 58 nM. acrabstracts.org This demonstrates that CR-6086 maintains its potent antagonistic activity in immune cells.
Table 2: Functional Antagonism of this compound on cAMP Production
| Cell Line | Stimulus | IC50 (nM) |
|---|---|---|
| HEK293-hEP4 | PGE2 | 22 medkoo.comprobechem.comresearchgate.netnih.govacrabstracts.org |
| THP-1 Macrophages | PGE2 | 58 acrabstracts.org |
Downstream Signaling Pathway Modulation
The inhibition of cAMP production by CR-6086 has further consequences on downstream signaling cascades. The EP4 receptor is known to modulate various pathways that play a role in inflammation and cell proliferation. nih.gov By blocking the initial step of receptor activation, CR-6086 influences these subsequent signaling events.
The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. creative-diagnostics.comnovusbio.comcusabio.commdpi.com While the direct engagement of the MAPK/ERK pathway by CR-6086 is not explicitly detailed in the provided search results, it is known that EP4 receptor activation can influence this pathway. scispace.com The MAPK/ERK pathway is a downstream effector of many G-protein coupled receptors. creative-diagnostics.comcusabio.com Given that CR-6086 inhibits the primary signaling event of the EP4 receptor (cAMP production), it is plausible that it would consequently modulate MAPK/ERK signaling in cells where this pathway is coupled to EP4 activation. However, direct evidence and detailed mechanistic studies on the specific effects of CR-6086 on the MAPK/ERK pathway are not available in the provided results.
JAK/STAT Signaling Considerations
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a multitude of cytokines and growth factors, making it fundamental to processes such as hematopoiesis and immune cell function. mdpi.comthermofisher.com This pathway plays a critical role in transducing extracellular signals into transcriptional responses that govern cell proliferation, differentiation, and survival. mdpi.comnih.gov The JAK family comprises four tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), and the STAT family includes seven transcription factors (STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6). mdpi.com
The signaling process is initiated when a cytokine binds to its corresponding cell surface receptor, leading to the activation of receptor-associated JAKs. thermofisher.com These activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins. thermofisher.com Recruited STATs are subsequently phosphorylated by the JAKs, which induces their dimerization, translocation to the nucleus, and binding to specific DNA sequences to regulate gene expression. thermofisher.commedizinonline.com Given its central role in mediating the effects of pro-inflammatory cytokines, the JAK/STAT pathway is a significant target in the research and development of treatments for immune-mediated inflammatory diseases. mdpi.com
While this compound is a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor EP4, its mechanism of action has significant implications for the JAK/STAT signaling pathway. probechem.commedchemexpress.com CR-6086 does not directly inhibit JAK enzymes, but rather modulates the pathway indirectly by attenuating the upstream signals that trigger its activation. PGE2, via its EP4 receptor, acts as a cytokine amplifier, promoting the production of several pro-inflammatory cytokines that are heavily reliant on the JAK/STAT pathway for their signal transduction. medchemexpress.com
Research has demonstrated that by blocking the EP4 receptor, CR-6086 reduces the expression and release of key cytokines implicated in inflammatory conditions, such as Interleukin-6 (IL-6), Interleukin-23 (IL-23), and Interleukin-17 (IL-17). probechem.comresearchgate.net The signaling of these cytokines is intrinsically linked to the JAK/STAT cascade. For instance, IL-6 signaling activates JAK1, JAK2, and TYK2, leading to the phosphorylation of STAT3. frontiersin.org Similarly, the IL-23 receptor utilizes JAK2 and TYK2 to phosphorylate STAT3, which is crucial for the maintenance and function of Th17 cells. d-nb.info
Further mechanistic studies have solidified the link between EP4 receptor signaling and STAT activation. It has been shown that specific activation of the EP4 receptor enhances the phosphorylation of STAT3. d-nb.info This suggests that the antagonism of EP4 by CR-6086 can lead to a downstream reduction in STAT3 activation, thereby mitigating the pro-inflammatory gene transcription regulated by this pathway. The efficacy of CR-6086 in animal models of rheumatoid arthritis has been shown to be at least as effective as the JAK inhibitor tofacitinib, further supporting the significance of its indirect effects on this pathway. probechem.comresearchgate.net
Detailed Research Findings
The table below summarizes the observed effects of CR-6086 on key inflammatory mediators that signal through the JAK/STAT pathway, based on studies in human immune cell cultures.
| Mediator | Cell Type | Observed Effect of CR-6086 | Associated JAK/STAT Component | Reference |
|---|---|---|---|---|
| Interleukin-6 (IL-6) | Macrophages | Reduced Expression | JAK1, JAK2, TYK2, STAT3 | probechem.comresearchgate.net |
| Interleukin-23 (IL-23) | Dendritic Cells | Reduced Release | JAK2, TYK2, STAT3 | probechem.comresearchgate.net |
| Interleukin-17 (IL-17) | Th17 Cells | Reduced Release | (Downstream of IL-23/STAT3 signaling) | probechem.comresearchgate.net |
| Vascular Endothelial Growth Factor (VEGF) | Macrophages | Reduced Expression | (Expression can be regulated by STAT3) | probechem.comresearchgate.netplos.org |
Mechanistic Insights into Immunomodulatory and Anti Inflammatory Activities
Modulation of Cytokine Expression and Release
CR-6086 sodium has demonstrated an ability to modify the production and secretion of several crucial cytokines implicated in inflammatory processes.
Studies have indicated that this compound can decrease the expression of both IL-6 and VEGF in macrophages. In human THP-1-derived macrophages stimulated with LPS and PGE2, vorbipiprant (CR6086) led to a dose-dependent reduction in the gene expression of IL-6 and VEGF nih.govmedchemexpress.com. The half-maximal inhibitory concentration (IC50) values for this inhibitory effect were determined to be 70 nM for IL-6 and 25 nM for VEGF nih.govmedchemexpress.com. These findings suggest that this compound interferes with the signaling pathway mediated by PGE2 through the EP4 receptor, which is known to promote the expression of these pro-inflammatory and pro-angiogenic factors in macrophages nih.gov. IL-6 functions as a versatile pro-inflammatory cytokine produced by various cell types, including macrophages, and is involved in the acute-phase response and the differentiation of immune cells medchemexpress.commdpi.com. VEGF is a cytokine central to the formation and function of blood vessels and is associated with increased vascular permeability and the migration of monocytes mdpi.com.
This compound has also been shown to reduce the release of IL-23 from dendritic cells. PGE2 is known to stimulate the release of IL-23 in human dendritic cells, and vorbipiprant dose-dependently diminishes this release nih.govmedchemexpress.com. The IC50 for the inhibition of PGE2-stimulated IL-23 release in human dendritic cells was found to be 608 nM medchemexpress.com. IL-23 is a cytokine primarily produced by activated macrophages and dendritic cells and plays a significant role in the differentiation and maintenance of T-helper 17 (Th17) cells, which are involved in various inflammatory diseases archivesofrheumatology.orgmdpi.com.
The compound inhibits the release of IL-17 from Th17 cells. Vorbipiprant has been shown to dose-dependently inhibit PGE2-induced IL-17 release in human Th17 cells, achieving complete inhibition at a concentration of 1 μM medchemexpress.com. IL-17 is a key cytokine produced by Th17 cells that is involved in inflammation and autoimmune diseases medchemexpress.comresearchgate.netresearchgate.net. PGE2 and agonists of EP2/EP4 receptors are known to promote the production of IL-17 from Th17 cells researchgate.net.
Interleukin-23 (IL-23) in Dendritic Cells
Cellular Immune Response Modulation
Beyond its impact on cytokine production, this compound modulates cellular immune responses, particularly concerning T-helper lymphocytes and the infiltration of immune cells into inflammatory sites.
Prostaglandin (B15479496) E2 (PGE2), acting through its EP4 receptor, promotes the differentiation and expansion of inflammatory T-helper (Th) lymphocytes researchgate.netnih.govnih.gov. Studies have indicated that antagonism of the EP4 receptor with CR6086 can inhibit this process researchgate.net. Specifically, CR6086 has been reported to inhibit both Th1 differentiation and Th17 expansion researchgate.net. The differentiation of naive CD4+ T cells into distinct Th subsets, including Th1 and Th17 cells, is influenced by the surrounding cytokine environment frontiersin.org. The role of PGE2 in facilitating Th1 differentiation and Th17 expansion is mediated via EP4 signaling researchgate.net.
This compound has been shown to reduce the infiltration of immune cells, such as macrophages and T-cells, into inflammatory sites. In a collagen-induced arthritis (CIA) model in mice, treatment with CR6086 resulted in a significant reduction in the numbers of Th1 and Th17 cells, as well as macrophages, within the joints medchemexpress.comresearchgate.netmedchemexpress.com. This decrease in immune cell infiltration contributes to the observed improvements in the severity of arthritis and the histological presentation in animal models nih.govnih.govmedchemexpress.comresearchgate.netmedchemexpress.com. The infiltration of inflammatory cells, including macrophages and T cells, is a hallmark of inflammatory conditions like rheumatoid arthritis and osteoarthritis universiteitleiden.nlorthobullets.comnih.gov.
Table 1: Summary of this compound's Effects on Cytokines and Immune Cells
| Target Cell Type | Cytokine/Cell Population | Effect of this compound | Relevant IC50/Observation | Source Indices |
| Human THP-1 Macrophages | IL-6 gene expression | Reduced (dose-dependent) | IC50 = 70 nM | nih.govmedchemexpress.com |
| Human THP-1 Macrophages | VEGF gene expression | Reduced (dose-dependent) | IC50 = 25 nM | nih.govmedchemexpress.com |
| Human Dendritic Cells | IL-23 release | Decreased (dose-dependent) | IC50 = 608 nM | medchemexpress.com |
| Human Th17 Cells | IL-17 release | Inhibited (dose-dependent) | Complete inhibition at 1 μM | medchemexpress.com |
| Inflammatory Sites (Joints in CIA model) | Th1 cells | Reduced | Significant reduction at 60 mg/kg (oral) | researchgate.netmedchemexpress.com |
| Inflammatory Sites (Joints in CIA model) | Th17 cells | Reduced | Significant reduction at 60 mg/kg (oral) | researchgate.netmedchemexpress.com |
| Inflammatory Sites (Joints in CIA model) | Macrophages | Reduced | Parallel decrease observed | researchgate.netmedchemexpress.com |
Alteration of Immunosuppressive Cell Populations within the Tumor Microenvironment
The tumor microenvironment (TME) is a complex ecosystem containing various cell types, including immunosuppressive cells that hinder effective anti-tumor immune responses frontiersin.orgnih.gov. Key immunosuppressive cell populations in the TME include Myeloid-Derived Suppressor Cells (MDSCs), Tumor-Associated Macrophages (TAMs), and Regulatory T cells (Tregs) frontiersin.orgresearchgate.net. These cells contribute to immune evasion through various mechanisms, such as the production of immunosuppressive cytokines, depletion of essential nutrients for T cells, and induction of T cell dysfunction frontiersin.orgfrontiersin.orgimrpress.com.
Research findings indicate that targeting the EP4 receptor with this compound can modulate these immunosuppressive cell populations, thereby altering the immune landscape within the tumor. Preclinical studies have suggested that Vorbipiprant (CR6086) can significantly enhance the activity of PD-1 blockade in preclinical models rottapharmbiotech.com.
Studies investigating the combination of CR-6086 with anti-PD-1 therapy in patients with advanced colorectal cancer (CRC), particularly in mismatch-repair-proficient (pMMR) and microsatellite-stable (MSS) tumors which are typically considered immunologically "cold" with low immune cell infiltration, have provided insights into its effects on the TME rottapharmbiotech.comaacrjournals.orgaacrjournals.org. While detailed data specifically quantifying changes in MDSC, TAM, or Treg populations in this clinical trial were not extensively provided in the search results, the rationale for combining an EP4 antagonist with PD-1 blockade in these "cold" tumors is based on the understanding that EP4 blockade can help reverse the immunosuppressive effects of PGE2 in the TME and increase the infiltration and activity of various immune cell types rottapharmbiotech.com.
PGE2-EP4 signaling is known to promote the accumulation and function of immunosuppressive cells. For instance, PGE2 can contribute to the generation and expansion of MDSCs oncotarget.com. MDSCs, in turn, suppress immune responses through mechanisms including the production of reactive oxygen and nitrogen species, depletion of L-arginine, and secretion of immunosuppressive cytokines like IL-10 and TGF-β frontiersin.org. TAMs, particularly those polarized towards the M2 phenotype, are also abundant in the TME and promote tumor progression and immunosuppression mdpi.comnih.govfrontiersin.org. Tregs are another critical immunosuppressive population that limits anti-tumor immunity nih.govannualreviews.org. By blocking the EP4 receptor, this compound is hypothesized to interfere with the signaling pathways that support the function and accumulation of these immunosuppressive cells, potentially leading to a more favorable immune environment for anti-tumor responses.
Further detailed research findings, potentially from preclinical models or more in-depth analyses of clinical trial samples, would be necessary to fully elucidate the extent and mechanisms by which this compound alters specific immunosuppressive cell populations within the tumor microenvironment and how these changes correlate with clinical outcomes.
Below is a conceptual representation of how data on changes in immunosuppressive cell populations might be presented, based on the type of research findings expected in this area. Please note that specific quantitative data for this compound from the provided sources for this exact purpose is not available, and this table is illustrative.
| Cell Population | Change with CR-6086 Treatment (Conceptual) | Supporting Evidence Type (Conceptual) |
| Myeloid-Derived Suppressor Cells (MDSCs) | Decrease in frequency or altered phenotype | Preclinical studies, Translational data |
| Tumor-Associated Macrophages (TAMs) | Shift from M2 to M1 phenotype or reduced infiltration | Preclinical studies, Translational data |
| Regulatory T cells (Tregs) | Decrease in frequency or altered suppressive function | Preclinical studies, Translational data |
This table is based on the general understanding of how EP4 antagonists are hypothesized to affect the TME and the types of data typically collected in studies evaluating immunomodulatory agents.
Pre Clinical Efficacy Studies in Disease Models
In Vitro Pharmacological Characterization
The initial characterization of CR-6086 sodium involved a series of in vitro experiments to establish its mechanism of action and effects on key cellular pathways involved in inflammation.
This compound has been identified as a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). nih.govmedkoo.com Studies conducted in HEK293 cells, which are engineered to express the human EP4 receptor, confirmed its high affinity and antagonistic function. nih.govresearchgate.netnih.govresearchgate.net Radioligand binding assays determined that this compound binds to the human EP4 receptor with high affinity. nih.govresearchgate.netnih.govresearchgate.net
Functionally, this compound acts as a pure antagonist, effectively inhibiting the intracellular signaling cascade initiated by PGE2 binding to the EP4 receptor. nih.govresearchgate.netnih.govresearchgate.net A key downstream effect of EP4 receptor activation is the production of cyclic adenosine (B11128) monophosphate (cAMP); this compound was shown to block this PGE2-stimulated cAMP production. nih.govmedkoo.comresearchgate.netnih.govresearchgate.net
| Parameter | Cell Line | Value | Description |
|---|---|---|---|
| Ki (Binding Affinity) | HEK293 cells expressing human EP4 receptor | 16.6 nM | Measures the high affinity of CR-6086 for the human EP4 receptor. nih.govresearchgate.netnih.govresearchgate.net |
| IC50 (Functional Antagonism) | HEK293 cells expressing human EP4 receptor | 22 nM | Concentration required to inhibit 50% of PGE2-stimulated cAMP production. nih.govresearchgate.netnih.govresearchgate.net |
The immunomodulatory properties of this compound were investigated by analyzing its impact on gene expression in various human immune cells central to the pathogenesis of rheumatoid arthritis. nih.govresearchgate.netnih.govresearchgate.net In human THP-1-derived macrophages, treatment with this compound resulted in a dose-dependent reduction in the gene expression of key pro-inflammatory and pro-angiogenic factors, including Interleukin-6 (IL-6) and Vascular Endothelial Growth Factor (VEGF), as measured by RT-PCR. researchgate.netresearchgate.netmedchemexpress.com
Further studies demonstrated that CR-6086 effectively modulates the IL-23/IL-17 inflammatory axis, a critical pathway in autoimmune diseases. nih.gov In human dendritic cells, this compound dose-dependently inhibited the release of IL-23. nih.govmedchemexpress.com It also dose-dependently suppressed the release of IL-17 from human Th17 cells, achieving complete inhibition at a concentration of 1 μM. nih.govmedchemexpress.com Additionally, CR-6086 was found to inhibit the expression of RANKL, a key mediator of bone resorption, in human macrophages. acrabstracts.org
| Target | Cell Type | Effect | IC50 |
|---|---|---|---|
| IL-6 Gene Expression | Human THP-1 Macrophages | Inhibition | 70 nM medchemexpress.com |
| VEGF Gene Expression | Human THP-1 Macrophages | Inhibition | 25 nM medchemexpress.com |
| IL-23 Release | Human Dendritic Cells | Inhibition | 608 nM nih.govmedchemexpress.com |
| IL-17 Release | Human Th17 Cells | Inhibition | Complete inhibition at 1 µM nih.govmedchemexpress.com |
| RANKL Gene Expression | Human Macrophages | Inhibition | Not specified |
Cell-Based Assays for Antagonistic Activity Assessment
In Vivo Studies in Animal Models of Inflammatory Disease
To evaluate its potential as a disease-modifying anti-rheumatic drug (DMARD), this compound was tested in established animal models of rheumatoid arthritis. nih.govmedkoo.com
The collagen-induced arthritis (CIA) model in rodents is a widely accepted pre-clinical model that shares many pathological features with human rheumatoid arthritis. nih.govresearchgate.netnih.govresearchgate.net In both rat and mouse CIA models, oral administration of this compound, initiated at the onset of disease, led to significant improvements across all evaluated features of arthritis, including clinical severity, inflammation, and pain. nih.govresearchgate.netnih.govresearchgate.net
The efficacy of this compound was benchmarked against several existing DMARDs in the rodent CIA model. nih.govresearchgate.netnih.gov In arthritic rats, this compound demonstrated superior efficacy compared to the selective COX-2 inhibitor rofecoxib (B1684582) and was found to be at least as effective as the Janus kinase (JAK) inhibitor tofacitinib. nih.govresearchgate.netnih.govresearchgate.net
In the mouse CIA model, this compound was highly effective, with its performance being comparable to the biologic DMARD etanercept, a TNF-alpha inhibitor. nih.govresearchgate.netnih.govresearchgate.net In contrast, the conventional non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952) was ineffective in this model. nih.govresearchgate.netnih.govresearchgate.net Furthermore, when this compound was administered in combination with methotrexate (B535133), a cornerstone DMARD, the therapeutic effect was significantly enhanced compared to methotrexate alone. nih.govresearchgate.netnih.govresearchgate.net
| Animal Model | Comparator Drug | Comparative Efficacy of this compound |
|---|---|---|
| Rat CIA Model | Rofecoxib (COX-2 Inhibitor) | Better efficacy nih.govresearchgate.netnih.govresearchgate.net |
| Tofacitinib (JAK Inhibitor) | At least as effective nih.govresearchgate.netnih.govresearchgate.net | |
| Mouse CIA Model | Etanercept (Biologic DMARD) | Highly effective (comparable) nih.govresearchgate.netnih.govresearchgate.net |
| Naproxen (NSAID) | More effective (Naproxen was ineffective) nih.govresearchgate.netnih.govresearchgate.net | |
| Methotrexate (Conventional DMARD) | Greatly improved the effect in combination therapy nih.govresearchgate.netnih.govresearchgate.net |
Amelioration of Arthritis Pathology and Histology
Antitumor Activity in Preclinical Cancer Models
In preclinical investigations utilizing a syngeneic mouse model of colorectal cancer, the activity of CR-6086 as a monotherapy was evaluated. The CT26 colon carcinoma cell line was used to establish tumors in BALB/c mice. In this specific microsatellite stable (MSS) model, which is known to be resistant to immunotherapy, treatment with CR-6086 alone did not demonstrate a significant effect on tumor progression when compared to the vehicle-treated control group. researchgate.net This finding highlights the compound's primary mechanism as an immunomodulator rather than a direct cytotoxic agent in this context. researchgate.net
The therapeutic potential of CR-6086 has been significantly highlighted in combination with immune checkpoint inhibitors, particularly anti-PD-1 antibodies, in preclinical cancer models. aacrjournals.orgrottapharmbiotech.comrottapharmbiotech.com The rationale for this combination is based on the role of the prostaglandin E2 (PGE2) receptor EP4 in promoting an immunosuppressive tumor microenvironment. rottapharmbiotech.comrottapharmbiotech.com By blocking the EP4 receptor, CR-6086 is hypothesized to convert immunologically "cold" tumors, which are non-responsive to immunotherapy, into "hot," T-cell-infiltrated tumors that are susceptible to immune checkpoint blockade. researchgate.net
In a key preclinical study using the CT26 microsatellite stable (MSS) colorectal cancer model in mice, the combination of CR-6086 with an anti-PD-1 monoclonal antibody was investigated. researchgate.net While neither CR-6086 nor the anti-PD-1 antibody alone affected tumor growth, the combination therapy resulted in a significant decrease in tumor progression. researchgate.net After 14 days of treatment, the mean tumor volume in the combination treatment group was substantially lower than in the vehicle-treated control group. researchgate.net
Table 1: Antitumor Efficacy of CR-6086 in Combination with Anti-PD-1 in a CT26 Mouse Colon Cancer Model
| Treatment Group | Mean Tumor Volume (mm³) after 14 Days | Statistical Significance (vs. Vehicle) |
|---|---|---|
| Vehicle | 1457 ± 219 | - |
| CR-6086 Monotherapy | Not significantly different from vehicle | Not significant |
| Anti-PD-1 Monotherapy | Not significantly different from vehicle | Not significant |
| CR-6086 + Anti-PD-1 | 721 ± 166 | P<0.05 |
Data sourced from Caselli G, et al. Cancer Res 2020;80(16 Suppl):Abstract nr 2208. researchgate.net
Mechanistic analyses of the tumor tissue from this study revealed that the combination treatment led to changes in gene expression consistent with an enhanced anti-tumor immune response. The expression of genes associated with the recruitment and activation of lymphocytes was increased. researchgate.net Concurrently, the treatment reduced the gene expression of MMP-9, a matrix metalloproteinase implicated in tumor growth, invasion, and angiogenesis. researchgate.net These molecular changes were accompanied by an observed increase in general and T-cell infiltrate within the tumors of the combination therapy group. researchgate.net These preclinical findings provided a strong basis for the clinical investigation of CR-6086 in combination with PD-1 inhibitors for treating MSS colorectal cancer. aacrjournals.org
Pharmacokinetics in Preclinical Research
Absorption and Bioavailability in Rodent Models
In rats, CR-6086 has demonstrated rapid and complete absorption following oral administration nih.govresearchgate.net. Studies conducted in a dose range of 1–30 mg/kg in rats indicated that the pharmacokinetics of CR-6086 were linear within this range nih.govresearchgate.net. Preliminary experiments in both rats and mice showed that the pharmacokinetics of CR-6086 did not differ between naive animals and those with collagen-induced arthritis (CIA), a common model for rheumatoid arthritis nih.govresearchgate.net. For ethical considerations, subsequent pharmacokinetic experiments were conducted in naive animals nih.govresearchgate.net.
Plasma Protein Binding Characteristics in Animal Species
Plasma protein binding of CR-6086 has been determined in various animal species. Using [14C]CR6086 and equilibrium dialysis, plasma protein binding was assessed in the concentration range of 0.2–200 μM nih.gov. While specific percentages for CR-6086 binding in different species were not detailed in the provided snippets, studies on other compounds highlight that plasma protein binding can vary significantly between species like rats, dogs, and humans researchgate.netpsu.edu. These interspecies differences in protein binding can influence the unbound fraction of a drug in plasma, which is generally considered to be the pharmacologically active portion researchgate.netpsu.edu.
Elimination and Metabolism Pathways in Preclinical Models
Information regarding the specific elimination and metabolism pathways of CR-6086 in preclinical models is limited in the provided search results. However, pharmacokinetic studies generally investigate how a compound is cleared from the body, which typically involves metabolism by enzymes (primarily in the liver) and excretion via various routes (e.g., urine, feces) mdpi.com. The linear pharmacokinetics observed in rats following oral administration within the 1–30 mg/kg dose range suggests that saturation of metabolic or elimination pathways may not occur within this range nih.govresearchgate.net.
Pharmacokinetic/Pharmacodynamic Correlation in Rodents
Pharmacokinetic/pharmacodynamic (PK/PD) correlation studies in rats have been conducted to link the concentration of CR-6086 in the body to its observed pharmacological effects nih.govresearchgate.net. These studies are crucial for understanding the relationship between drug exposure and response, which helps in predicting efficacy vmrcindia.com. In rats with collagen-induced arthritis, CR-6086 significantly improved various features of the disease, including severity, histology, inflammation, and pain researchgate.net. The effects were observed at both 1 hour and 24 hours post-dosing, suggesting a sustained pharmacodynamic effect that correlates with its pharmacokinetic profile in this model nih.gov. The EP4 receptor occupancy (RO) was calculated based on CR-6086 concentrations using a specific formula involving the dissociation constant (Ki) for the rat EP4 receptor nih.gov.
Data Table: Pharmacokinetic Observations in Rats
| Parameter | Observation in Rats (1-30 mg/kg oral) | Source |
| Absorption Rate | Rapid | nih.govresearchgate.net |
| Absorption Extent | Complete | nih.govresearchgate.net |
| Pharmacokinetic Linearity | Linear | nih.govresearchgate.net |
| PK difference in naive vs. CIA | No significant difference | nih.govresearchgate.net |
Structure Activity Relationship Sar and Molecular Design
Design Principles for EP4 Receptor Antagonists
Designing selective EP4 receptor antagonists typically involves developing small molecules capable of binding to the EP4 receptor and blocking the action of its endogenous ligand, prostaglandin (B15479496) E2 (PGE2) cancer.govnih.gov. EP4 receptors are G protein-coupled receptors (GPCRs) that, upon activation by PGE2, primarily couple with Gs proteins, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels nih.govnih.gov. Therefore, a key functional assay for identifying EP4 antagonists involves measuring the inhibition of PGE2-stimulated cAMP production nih.govnih.gov.
General design principles for EP4 antagonists often focus on creating molecules that can effectively compete with PGE2 for the binding site on the receptor. This involves considering the chemical nature of the binding pocket and designing complementary structural features in the antagonist molecule. The goal is to achieve a favorable binding affinity (indicated by a low Ki value) and functional antagonism (indicated by a low IC50 value in functional assays) nih.govnih.gov.
Key Structural Features Influencing EP4 Receptor Affinity and Selectivity
While the detailed, atom-by-atom SAR of CR-6086 sodium is not extensively described in the provided search results, the information available highlights its potency and selectivity for the human EP4 receptor. CR-6086 has shown high affinity for the human EP4 receptor with a Ki of 16.6 nM and functions as a pure antagonist with a half-maximal inhibitory concentration (IC50) of 22 nM on PGE2-stimulated cAMP production nih.govnih.gov. This indicates that specific structural elements within the CR-6086 molecule are crucial for its effective binding and blockade of the EP4 receptor.
The high selectivity of CR-6086 for EP4 over other EP receptor subtypes (EP1, EP2, and EP3) is a critical aspect of its molecular design, as it helps to avoid off-target effects and potential side effects associated with modulating other prostanoid receptors nih.govresearchgate.net. Achieving this selectivity requires careful tuning of the structural features to favor productive interactions only with the EP4 binding pocket.
Advanced Research Methodologies and Computational Approaches
In Vitro Assay Development and Optimization for EP4 Receptor Antagonism
A cornerstone of the research into CR-6086 involved a target-based screening program utilizing optimized in vitro assays to determine its affinity and functional antagonism for the EP4 receptor. nih.gov
Radioligand binding assays were fundamental in quantifying the affinity of CR-6086 for the EP4 receptor. nih.gov These assays were conducted using membranes from Human Embryonic Kidney 293 (HEK293) cells engineered to express the human, rat, or mouse EP4 receptor. nih.govresearchgate.net The methodology involved incubating membrane protein fractions with the radioligand [3H]PGE2. researchgate.net The displacement of [3H]PGE2 by CR-6086 was measured to determine its binding affinity (Ki). nih.govresearchgate.net
The results demonstrated that CR-6086 displaces [3H]PGE2 binding to human EP4 receptors in a concentration-dependent manner, showing high affinity. nih.govresearchgate.net The compound was found to be a competitive antagonist, as it significantly decreased the affinity of [3H]PGE2 for the receptor while only marginally affecting the maximal binding capacity. nih.gov While its affinity for rat and mouse EP4 receptors was also in the nanomolar range, it was lower than that for the human receptor. nih.govresearchgate.net At concentrations up to 10 μM, CR-6086 showed no significant binding to other eicosanoid receptors, such as EP1, EP2, EP3, or receptors for prostaglandin (B15479496) F2α, prostaglandin I2, and thromboxane (B8750289) A2, highlighting its selectivity. nih.gov
Table 1: Binding Affinity (Ki) of CR-6086 for EP4 Receptors
| Receptor Species | Ki Value (nM) |
|---|---|
| Human | 16.6 nih.govpatsnap.combiocat.com |
| Rat | Lower than human nih.govresearchgate.net |
To assess the functional activity of CR-6086 as an antagonist, cyclic adenosine (B11128) monophosphate (cAMP) production assays were employed. nih.govnih.gov This method leverages the fact that activated EP4 receptors stimulate adenylyl cyclase to increase intracellular cAMP levels. nih.govresearchgate.net The assays were performed on membranes from HEK293 cells transfected with the human EP4 receptor. nih.govresearchgate.net
In these functional assays, CR-6086 behaved as a pure EP4 antagonist. nih.gov It demonstrated a potent, concentration-dependent inhibitory effect on cAMP production that was stimulated by PGE2. nih.govacrabstracts.org The half-maximal inhibitory concentration (IC50) for CR-6086 in the presence of PGE2 was determined to be 22 nM in HEK293 cells and 58 nM in THP-1 differentiated macrophages. nih.govacrabstracts.org These findings confirm that CR-6086 effectively blocks the signaling pathway activated by PGE2 at the EP4 receptor. nih.govpatsnap.comnih.gov
Table 2: Functional Antagonism of CR-6086 in cAMP Assays
| Cell Type | Parameter | Value (nM) |
|---|---|---|
| HEK293 cells (human EP4 transfected) | IC50 | 22 nih.govpatsnap.combiocat.com |
Enzyme-linked immunosorbent assays (ELISA) have been instrumental in evaluating the immunomodulatory effects of CR-6086 by quantifying its impact on cytokine production. nih.govpatsnap.comnih.gov These assays are a widely used tool for the sensitive detection of proteins in biological fluids like cell culture supernatants. ibl-international.comucytech.comnih.gov In the context of CR-6086 research, ELISAs were used to measure the release of key cytokines involved in inflammatory and autoimmune processes, such as Interleukin-17 (IL-17) and Interleukin-23 (IL-23). nih.govacrabstracts.org
Studies using human dendritic cells and Th17 cells showed that CR-6086 dose-dependently reduced the release of IL-23 and IL-17, respectively. nih.govacrabstracts.org These cytokines are pivotal in the activation and progression of the immune response in conditions like rheumatoid arthritis. acrabstracts.org The inhibition of their release underscores the compound's potential to modulate the immune system. nih.govacrabstracts.org Furthermore, in animal models of arthritis, ELISA was used to measure levels of anti-collagen II immunoglobulin G antibodies. nih.govresearchgate.netresearchgate.net
Table 3: Effect of CR-6086 on Cytokine Release Measured by ELISA
| Cell Model | Cytokine Measured | Effect of CR-6086 |
|---|---|---|
| Human Dendritic Cells | IL-23 | Dose-dependent reduction in release nih.govacrabstracts.org |
Reverse transcription-polymerase chain reaction (RT-PCR) has been a critical tool for analyzing the effects of CR-6086 at the genetic level. nih.govpatsnap.com This technique allows for the quantification of messenger RNA (mRNA) levels, providing insight into how the compound modulates the expression of specific genes involved in inflammation and disease pathology. nih.gov
In human THP-1 cells differentiated into macrophages, RT-PCR analysis revealed that CR-6086 dose-dependently reduced the transcription of Interleukin-6 (IL-6) and Vascular Endothelial Growth Factor (VEGF), with IC50 values of 70 nM and 25 nM, respectively. nih.gov In other studies on human macrophages and chondrocytes, CR-6086 was also shown to inhibit the gene expression of RANKL, another key mediator in bone erosion. acrabstracts.org In animal models of colorectal cancer, RT-PCR analysis of tumor tissues showed that combination treatment with CR-6086 and an anti-PD-1 antibody increased the gene expression of factors essential for lymphocyte recruitment and activation while reducing the expression of matrix metalloproteinase-9 (MMP-9), which is involved in tumor invasion and metastasis. aacrjournals.orgmedchemexpress.com
Table 4: Effect of CR-6086 on Gene Expression (RT-PCR)
| Cell/Tissue Model | Target Gene | Effect of CR-6086 | IC50 (nM) |
|---|---|---|---|
| Human THP-1 Macrophages | IL-6 | Reduced transcription nih.gov | 70 nih.gov |
| Human THP-1 Macrophages | VEGF | Reduced transcription nih.gov | 25 nih.gov |
| Human Macrophages/Chondrocytes | RANKL | Inhibited expression acrabstracts.org | N/A |
Immunoassays for Cytokine Quantification (e.g., ELISA)
Advanced Imaging and Histopathological Techniques in Animal Models
The in vivo efficacy of CR-6086 has been extensively evaluated in animal models of disease, primarily collagen-induced arthritis (CIA) in rats and mice, which serves as a recognized model for rheumatoid arthritis. nih.govresearchgate.netbmj.comclinicaltrials.gov Advanced imaging and histopathological techniques have been essential for assessing the compound's impact on disease progression, including tissue damage and inflammation. nih.govresearchgate.netpatsnap.comnih.govfrontiersin.org
Histopathology provides a microscopic view of tissue architecture, allowing for detailed assessment of the effects of a therapeutic agent on disease features. nih.govresearchgate.net In studies involving CR-6086, hind paw joints from animal models of arthritis were collected, sectioned, and stained for blind scoring of multiple histological features. bmj.com
The parameters assessed included synovial hyperplasia (inflammation and proliferation of the synovial membrane), inflammatory cell infiltrate, cartilage damage, and bone erosion. bmj.com Treatment with CR-6086 was found to significantly improve all histological features of arthritis in both rat and mouse CIA models. nih.govresearchgate.netpatsnap.comnih.gov The compound profoundly ameliorated inflammatory cell infiltration, synovial hyperplasia, and damage to cartilage and bone. bmj.com In cancer research models, haematoxylin/eosin staining and CD3+ immunohistochemistry were used to confirm that combination therapy with CR-6086 increased general and T cell infiltration into tumors. aacrjournals.org These detailed histological analyses provide robust evidence for the tissue-protective and anti-inflammatory effects of CR-6086 in vivo. nih.govresearchgate.net
Table 5: Compound Names Mentioned
| Compound Name |
|---|
| CR-6086 sodium |
| CR-6086 |
| Vorbipiprant |
| Prostaglandin E2 (PGE2) |
| Prostaglandin F2α |
| Prostaglandin I2 |
| Thromboxane A2 |
| Interleukin-6 (IL-6) |
| Interleukin-17 (IL-17) |
| Interleukin-23 (IL-23) |
| Vascular Endothelial Growth Factor (VEGF) |
| Matrix metalloproteinase-9 (MMP-9) |
| RANKL |
| Etanercept |
| Methotrexate (B535133) |
| Tofacitinib |
| Rofecoxib (B1684582) |
| Naproxen (B1676952) |
| Diazepam |
| Pilocarpine |
| Dexamethasone |
Flow Cytometry for Immune Cell Characterization
Flow cytometry is a powerful analytical technique used to identify, quantify, and characterize cells within a heterogeneous population. rndsystems.com It utilizes fluorochrome-conjugated antibodies that bind to specific cell surface or intracellular proteins, allowing for multi-parametric analysis of individual cells as they pass through a laser beam. rndsystems.com This methodology is crucial for dissecting the complex effects of immunomodulatory drugs like CR-6086 on the immune system. rottapharmbiotech.comclinicaltrials.gov
In the context of CR-6086, a selective prostaglandin E2 (PGE2) receptor 4 (EP4) antagonist, research has focused on its ability to alter the immune landscape, particularly in autoimmune diseases and cancer. rottapharmbiotech.comresearchgate.netcancer.gov The EP4 receptor, activated by PGE2, plays a significant role in promoting inflammatory and immunosuppressive environments. researchgate.netpatsnap.comnih.gov By blocking this receptor, CR-6086 is expected to modulate the function and prevalence of various immune cell subsets.
Preclinical studies have demonstrated that CR-6086 exerts significant immunomodulatory effects by impacting key cytokine players involved in inflammatory and immune responses. researchgate.netnih.govnih.gov Flow cytometry, often in conjunction with other methods like ELISA and RT-PCR, is instrumental in characterizing these changes. researchgate.netpatsnap.com For instance, research on human immune cells in culture has shown that CR-6086 can reduce the release of Interleukin-23 (IL-23) from dendritic cells and Interleukin-17 (IL-17) from T helper 17 (Th17) cells. researchgate.netacrabstracts.org It also affects macrophages, key cells of the innate immune system, by inhibiting the expression of IL-6 and vascular endothelial growth factor (VEGF). researchgate.netnih.gov
A comprehensive flow cytometry protocol allows for the simultaneous identification of numerous immune cell types, including T cells, B cells, NK cells, monocytes, macrophages, and dendritic cells, in various tissues. plos.org By using a panel of antibodies against markers like CD3 (T cells), CD14 (monocytes), CD11b (myeloid cells), and others, researchers can quantify the changes in these populations following treatment with CR-6086. rndsystems.complos.org This detailed characterization helps to build a comprehensive picture of the drug's mechanism of action, for example, by observing a reduction in pro-inflammatory Th1/Th17 cells in inflamed tissues. medchemexpress.com
Table 1: Effects of CR-6086 on Immune Cell Cytokine Production
| Cell Type | Cytokine/Factor | Effect of CR-6086 | Reference |
|---|---|---|---|
| Dendritic Cells | Interleukin-23 (IL-23) | Reduction in release | researchgate.netnih.govacrabstracts.org |
| T helper 17 (Th17) Cells | Interleukin-17 (IL-17) | Reduction in release | researchgate.netnih.govacrabstracts.org |
| Macrophages | Interleukin-6 (IL-6) | Reduction in expression | researchgate.netnih.gov |
| Macrophages | Vascular Endothelial Growth Factor (VEGF) | Reduction in expression | researchgate.netnih.gov |
Computational Modeling and Simulation in Drug Discovery and Development Research
Computational modeling and simulation have become indispensable tools in modern drug discovery and development. nih.gov These approaches use computer-based methods to predict how a potential drug molecule will interact with its biological target, how it will be metabolized, and what its potential for efficacy and toxicity might be. nih.govenvironmentalrestoration.wiki By simulating complex biological processes at a molecular level, researchers can screen vast virtual libraries of compounds, prioritize candidates for synthesis and testing, and refine the properties of lead molecules, thereby accelerating the drug development pipeline and reducing costs. nih.govacademindex.com
The development of EP4 receptor antagonists like CR-6086 is a prime example of where these computational techniques are applied. researchgate.netnih.gov The process often starts with the three-dimensional structure of the target protein, in this case, the EP4 receptor. nih.govacademindex.com
Molecular Docking and Dynamics Simulations for EP4 Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand, e.g., CR-6086) when bound to a second molecule (the receptor, e.g., the EP4 receptor) to form a stable complex. nih.gov The goal is to predict the binding mode and affinity of the ligand. This is often followed by molecular dynamics (MD) simulations, which simulate the movements and interactions of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. nih.gov
For the EP4 receptor, the availability of its crystal structure has enabled structure-based drug design. nih.gov Docking studies with various EP4 antagonists have identified key amino acid residues within the receptor's binding pocket that are crucial for interaction. For example, studies on novel indole-2-carboxamide derivatives, another class of EP4 antagonists, revealed important hydrogen bonding interactions. nih.gov
Table 2: Key Amino Acid Residues in EP4 Receptor Involved in Antagonist Binding
| Amino Acid Residue | Type of Interaction | Reference |
|---|---|---|
| Threonine-168 (Thr168) | Hydrogen Bond | nih.gov |
| Arginine-316 (Arg316) | Hydrogen Bond | nih.gov |
| Threonine-76 (Thr76) | Hydrogen Bond | nih.gov |
These simulations help researchers understand how compounds like CR-6086 achieve their high affinity and selectivity for the EP4 receptor. researchgate.netnih.gov By visualizing these interactions, medicinal chemists can design new molecules with improved potency and more favorable pharmacokinetic properties.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ajol.inforesearchgate.net In a QSAR study, various physicochemical properties and structural features of molecules, known as molecular descriptors, are calculated. ajol.info These descriptors can include properties like molecular weight, logP (a measure of lipophilicity), electronic properties, and topological indices. researchgate.net
Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed biological activity (e.g., the IC50 value for receptor inhibition). ajol.info
The primary goal of QSAR is to predict the activity of new, unsynthesized compounds based solely on their structure. This allows researchers to prioritize the synthesis of compounds that are predicted to be most active, saving time and resources. researchgate.net While specific QSAR studies for CR-6086 are not detailed in the public domain, this methodology is a standard part of the lead optimization phase in drug discovery. cam.ac.uk For the development of EP4 antagonists, a QSAR model would be built using a set of known antagonists with varying potencies. The resulting model could then guide the modification of the CR-6086 scaffold to further enhance its activity or improve other drug-like properties.
Future Directions and Theoretical Implications in Biomedical Research
Uncovering Novel Mechanisms Beyond Direct EP4 Antagonism
While the primary function of CR-6086 sodium is the direct and selective blockade of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4), future research will likely investigate additional, less direct mechanisms of action. nih.govmedkoo.com The EP4 receptor's signaling is complex, involving not only the canonical Gαs-cAMP pathway but also alternative pathways like those involving β-arrestin and the PI3K/Akt and ERK signaling cascades. nih.govmdpi.com By inhibiting the primary ligand binding, this compound may modulate these downstream pathways in ways that are not yet fully understood.
Research could focus on whether long-term EP4 blockade with this compound leads to compensatory changes in the expression or function of other prostanoid receptors (EP1, EP2, EP3) or influences the synthesis and metabolism of other eicosanoids. nih.gov Furthermore, the interaction of EP4 signaling with other receptor systems, such as the epidermal growth factor receptor (EGFR), presents an avenue for exploring novel mechanistic insights. oup.com Elucidating these broader effects will provide a more comprehensive understanding of the compound's full biological impact.
Targeting Specific Biological Pathways in Disease Pathogenesis (Non-clinical Focus)
The involvement of the PGE2-EP4 signaling axis in a multitude of pathological processes makes this compound a promising candidate for investigating specific disease pathways in non-clinical settings. nih.gov In oncology, the EP4 receptor is implicated in tumor growth, invasion, metastasis, and immune evasion. mdpi.comcancer.gov this compound could be used to dissect the precise contribution of EP4 signaling to these processes in various cancer models. nih.gov For instance, research has shown that EP4 antagonism can inhibit the production of IL-23 and the subsequent expansion of Th17 cells, key players in the tumor microenvironment. cancer.govnih.gov
In the context of inflammatory diseases like rheumatoid arthritis, this compound has demonstrated the ability to reduce key inflammatory cytokines such as IL-6 and VEGF, and modulate the activity of immune cells like macrophages and dendritic cells. nih.govnih.gov Future preclinical studies could explore its impact on lesser-known inflammatory pathways and its potential in other immune-mediated conditions. The compound's ability to affect bone remodeling also opens up research possibilities in diseases characterized by pathological bone loss. researchgate.net
Development of this compound as a Research Tool or Probe
Given its high potency and selectivity for the EP4 receptor, this compound is an ideal candidate for development as a chemical probe. probechem.comchemicalprobes.org Chemical probes are essential for validating the role of specific proteins in biological processes and for identifying new drug targets. As a well-characterized EP4 antagonist, this compound can be used to specifically interrogate the function of the EP4 receptor in a wide range of cellular and animal models, helping to delineate its role in health and disease. nih.govmedkoo.com
Its utility as a research tool extends to its ability to differentiate the effects of EP4 signaling from those of other PGE2 receptors. This specificity is crucial for untangling the complex and sometimes opposing roles of the different EP receptor subtypes. nih.gov The availability of a reliable and selective antagonist like this compound will be invaluable for the broader scientific community studying prostanoid signaling.
Theoretical Framework for EP4 Receptor Signaling in Health and Disease
The study of this compound will contribute significantly to refining the theoretical framework of EP4 receptor signaling. The EP4 receptor is known to be widely distributed throughout the body and is involved in a diverse array of physiological and pathophysiological processes, including inflammation, carcinogenesis, and immune responses. nih.gov Research using this compound can help to build a more detailed map of EP4-mediated signaling pathways in different cell types and tissues.
The dual role of EP4 signaling, which can be both pro- and anti-inflammatory depending on the context, is an area that requires further theoretical exploration. nih.govnih.gov By selectively blocking this receptor with this compound in various disease models, researchers can gain a clearer understanding of the factors that dictate its functional outcome. This knowledge is fundamental to predicting the therapeutic potential and possible limitations of targeting the EP4 receptor in different diseases.
Exploration of Synergistic Research Combinations in Preclinical Settings
A significant area of future research for this compound lies in exploring its synergistic potential with other therapeutic agents in preclinical models. acs.orgasm.org In immuno-oncology, for example, there is strong preclinical evidence that combining EP4 antagonists with immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies can enhance anti-tumor immunity and overcome resistance to ICI therapy. rottapharmbiotech.comaacrjournals.org this compound has been shown to convert "cold" tumors, which are unresponsive to ICIs, into "hot" tumors by increasing the infiltration of T cells. medchemexpress.com
In the context of rheumatoid arthritis, preclinical studies have already demonstrated that combining this compound with methotrexate (B535133), a standard-of-care disease-modifying antirheumatic drug (DMARD), results in significantly improved efficacy. researchgate.netresearchgate.net Future preclinical research could investigate combinations with other classes of drugs, such as JAK inhibitors or other biologics, to identify novel therapeutic strategies with enhanced efficacy. acs.orgresearchgate.net These studies will be crucial for guiding the design of future clinical trials. clinicaltrials.gov
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for CR-6086 sodium, and how can researchers verify purity and yield?
- Methodological Answer : Synthesis should follow peer-reviewed protocols (e.g., solvent-based crystallization or ion-exchange methods). Purity verification requires a combination of analytical techniques:
- High-Performance Liquid Chromatography (HPLC) for quantifying impurities .
- Nuclear Magnetic Resonance (NMR) to confirm structural integrity .
- Elemental Analysis to validate stoichiometric ratios of sodium and other components .
- Key Consideration : Document reaction conditions (temperature, pH, solvent ratios) to ensure reproducibility .
Q. What analytical techniques are recommended for characterizing this compound’s structural and chemical properties?
- Methodological Answer :
- Data Interpretation : Compare results with reference spectra from authoritative databases (e.g., NIST Chemistry WebBook) .
Q. How should researchers design initial pharmacological studies for this compound?
- Methodological Answer :
- In Vitro Models : Use cell lines relevant to the compound’s hypothesized mechanism (e.g., HEK293 for ion channel studies). Include dose-response curves and control groups (vehicle and positive controls) .
- Ethical Compliance : Follow institutional guidelines for cell viability assays (e.g., MTT or ATP-based assays) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacokinetic data for this compound across different studies?
- Methodological Answer :
- Data Harmonization : Re-analyze raw data using standardized metrics (e.g., AUC, Cₘₐₓ) and account for variables like bioavailability models or species-specific metabolism .
- Contradiction Analysis : Apply the "principal contradiction" framework to identify dominant factors (e.g., dosing regimen vs. metabolic clearance) influencing conflicting results .
- Meta-Analysis : Pool data from studies with comparable methodologies and adjust for covariates (e.g., age, gender) using multivariate regression .
Q. What methodological considerations are critical when designing in vivo studies for this compound?
- Methodological Answer :
- Experimental Design : Use randomized, blinded protocols to minimize bias. Include sham-operated controls for surgical models .
- Endpoint Selection : Prioritize clinically relevant outcomes (e.g., blood pressure modulation for antihypertensive research) over surrogate markers .
- Data Collection : Ensure alignment between case report forms (CRFs) and source data to maintain audit trails .
Q. How can researchers optimize experimental protocols for this compound’s stability under varying physiological conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to extreme pH, temperature, and light conditions. Monitor degradation via HPLC-MS and identify degradation products .
- Stability-Indicating Assays : Develop validated methods to distinguish between intact and degraded forms of this compound .
- Statistical Modeling : Use factorial design experiments to predict stability under combined stressors (e.g., Arrhenius equation for temperature-dependent decay) .
Methodological Frameworks for Rigorous Research
- PICO Framework : Define P opulation (e.g., animal model), I ntervention (this compound dosage), C omparator (placebo/standard drug), and O utcome (e.g., biomarker levels) .
- FINER Criteria : Ensure research questions are F easible, I nteresting, N ovel, E thical, and R elevant to sodium-related pathophysiology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
